molecular formula C8H4Br3N B12090780 2-(2,4,6-Tribromophenyl)acetonitrile

2-(2,4,6-Tribromophenyl)acetonitrile

Cat. No.: B12090780
M. Wt: 353.84 g/mol
InChI Key: UDWVHCZATQCGOQ-UHFFFAOYSA-N
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Description

2-(2,4,6-Tribromophenyl)acetonitrile is an organic compound with the molecular formula C8H4Br3N. It is a derivative of acetonitrile, where the phenyl ring is substituted with three bromine atoms at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Tribromophenyl)acetonitrile typically involves the bromination of phenylacetonitrile. The reaction is carried out using bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the 2, 4, and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Tribromophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4,6-Tribromophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Tribromophenyl)acetonitrile involves its interaction with specific molecular targets. The bromine atoms and nitrile group play crucial roles in its reactivity and interactions. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4,6-Tribromophenyl)acetonitrile is unique due to its specific substitution pattern and the presence of the nitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-(2,4,6-Tribromophenyl)acetonitrile is a brominated organic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial applications and as a reactive flame retardant. This article explores the compound's synthesis, biological activity, toxicity profile, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C9H6Br3N\text{C}_9\text{H}_6\text{Br}_3\text{N}. The compound features a 2,4,6-tribromophenyl group linked to an acetonitrile moiety. The synthesis typically involves the bromination of phenylacetonitrile using bromine under controlled conditions to achieve selective substitution at the aromatic ring. The general reaction can be summarized as follows:

Phenylacetonitrile+Br22 2 4 6 Tribromophenyl acetonitrile\text{Phenylacetonitrile}+\text{Br}_2\rightarrow \text{2 2 4 6 Tribromophenyl acetonitrile}

This method ensures the formation of the desired product while minimizing by-products.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various pathogens, which can be attributed to the electron-withdrawing nature of the bromine atoms that enhance its reactivity. The tribromophenyl group plays a crucial role in increasing the compound's efficacy against bacteria and fungi.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
  • Toxicity Assessment : Toxicological evaluations revealed that while the compound exhibits antimicrobial properties, it also presents a toxicity profile that necessitates careful handling. In vitro tests on human cell lines indicated cytotoxic effects at higher concentrations (>100 µg/mL), suggesting a need for further investigation into its safety for potential therapeutic use.
  • Flame Retardant Applications : The compound's structure allows it to function effectively as a flame retardant. Its brominated nature contributes to its stability and effectiveness in preventing combustion in various materials. Research has shown that it can reduce flammability in polymer matrices significantly.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2,4,6-TribromophenolBrominated phenolic compoundReactive flame retardant
3-(2,4,6-Tribromophenyl)propanoic acidContains a carboxylic acid groupPotential anti-inflammatory properties
3-(Bromomethyl)-1H-indoleIndole structure with bromomethyl groupExhibits unique biological activities

The presence of multiple bromine atoms in these compounds enhances their reactivity and potential applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H4Br3N

Molecular Weight

353.84 g/mol

IUPAC Name

2-(2,4,6-tribromophenyl)acetonitrile

InChI

InChI=1S/C8H4Br3N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2

InChI Key

UDWVHCZATQCGOQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)CC#N)Br)Br

Origin of Product

United States

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